molecular formula C19H16N2O3S3 B3297927 N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide CAS No. 896346-52-4

N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

Cat. No.: B3297927
CAS No.: 896346-52-4
M. Wt: 416.5 g/mol
InChI Key: FKDNJSNSCUSMMV-UHFFFAOYSA-N
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Description

This compound belongs to the class of benzothiazole-derived benzamides, characterized by a dihydro-1,3-benzothiazol-2-ylidene core substituted with a methanesulfonyl group at position 6, a propargyl (prop-2-yn-1-yl) group at position 3, and a methylsulfanyl-substituted benzamide moiety.

Properties

IUPAC Name

3-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-4-10-21-16-9-8-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-6-5-7-14(11-13)25-2/h1,5-9,11-12H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDNJSNSCUSMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the methylsulfanylbenzamide moiety under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it could interfere with cellular processes by binding to key proteins involved in cell division or metabolism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Target Compound vs. N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide ()
  • Core Structure : Both share a Z-configured benzothiazol-2-ylidene backbone.
  • Substituent Variations :
    • Position 6 : Methanesulfonyl (target) vs. ethyl (analog).
    • Position 3 : Propargyl (target) vs. methyl (analog).
    • Benzamide Group : Methylsulfanyl (target) vs. phenylsulfonyl-propanamide (analog).
  • The propargyl group introduces alkyne reactivity (e.g., click chemistry compatibility), absent in the methyl-substituted analog.
Target Compound vs. 4-(Azepane-1-sulfonyl)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide ()
  • Shared Features : Both have a methanesulfonyl group at position 4.
  • Divergent Substituents :
    • Position 3 : Propargyl (target) vs. 2-methoxyethyl (analog).
    • Benzamide Modification : Methylsulfanyl (target) vs. azepane-sulfonyl (analog).
  • Physicochemical Impact: The 2-methoxyethyl group in the analog may improve aqueous solubility compared to the propargyl group.

Physicochemical and Electronic Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~451.5 g/mol (estimated) ~428.5 g/mol ~551.7 g/mol
Polar Groups Methanesulfonyl, methylsulfanyl Phenylsulfonyl, ethyl Methanesulfonyl, azepane-sulfonyl
Reactive Moieties Propargyl (alkyne) None Methoxyethyl (ether)
Solubility Likely moderate (polar substituents) Lower (hydrophobic ethyl group) Higher (azepane-sulfonyl, methoxyethyl)

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Functional group introduction : Methanesulfonyl and prop-2-yn-1-yl groups are added via nucleophilic substitution or alkyne coupling reactions under inert atmospheres to prevent oxidation .
  • Cyclization : Formation of the benzothiazole core requires temperature control (e.g., reflux in ethanol) and catalysts like palladium for alkyne activation .
  • Purification : Chromatography (e.g., silica gel) or recrystallization is used to isolate the product, with yields optimized by adjusting solvent polarity and reaction time . Key parameters :
ParameterOptimal RangeImpact on Yield
Temperature60–100°CHigher temps accelerate cyclization but risk decomposition
SolventDichloromethane/DMFPolarity affects intermediate stability
Catalyst loading5–10 mol% PdExcess catalyst may promote side reactions

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms stereochemistry (e.g., Z-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC (e.g., Chloroform:Methanol = 7:3) monitors reaction progress and purity ≥95% .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?

DoE methodologies involve:

  • Variable screening : Test factors like solvent polarity, temperature, and catalyst type using fractional factorial designs .
  • Response surface modeling : Predict optimal conditions (e.g., 72°C, 8 mol% Pd) to maximize yield while minimizing impurities .
  • Case study : A 2021 flow-chemistry study achieved 85% yield by optimizing residence time and reagent stoichiometry in continuous-flow reactors .

Q. How are conflicting reactivity data resolved for the alkyne and sulfonyl groups?

  • Controlled reactivity studies : Expose the compound to nucleophiles (e.g., amines) or electrophiles (e.g., iodomethane) under varying pH and solvent conditions .
  • Mechanistic probes : Use deuterated solvents or isotopic labeling (e.g., 13C) to track reaction pathways via NMR .
  • Computational modeling : Density Functional Theory (DFT) predicts regioselectivity of alkyne reactions, validated by HPLC-MS .

Q. What methodologies assess the compound’s biological activity and target interactions?

  • In vitro assays : Measure IC50 values against enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Binding studies : Surface plasmon resonance (SPR) quantifies dissociation constants (KD) for receptor-ligand interactions .
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization via confocal microscopy .

Q. What challenges arise in elucidating degradation pathways under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (HCl), or photolytic conditions, followed by LC-MS to identify degradation products .
  • Stability profiling : Accelerated stability studies (40°C/75% RH) over 4 weeks reveal hydrolytic susceptibility of the sulfonyl group .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Meta-analysis : Compare IC50 values from independent studies, normalizing for assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Benchmark against derivatives (e.g., methylsulfonyl vs. sulfamoyl variants) to isolate functional group contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide
Reactant of Route 2
N-[(2Z)-6-methanesulfonyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(methylsulfanyl)benzamide

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